3'-(Trifluoromethoxy)-biphenyl-2-amine
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Overview
Description
3’-(Trifluoromethoxy)-biphenyl-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which in turn is substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group under mild reaction conditions . The biphenyl scaffold can be synthesized through Suzuki-Miyaura coupling reactions, which involve the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 3’-(Trifluoromethoxy)-biphenyl-2-amine may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized biphenyl derivatives.
Chemical Reactions Analysis
Types of Reactions: 3’-(Trifluoromethoxy)-biphenyl-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
3’-(Trifluoromethoxy)-biphenyl-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethoxy)-biphenyl-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 3’-(Trifluoromethoxy)-biphenyl-4-amine
- 3’-(Trifluoromethoxy)-biphenyl-2-carboxylic acid
- 3’-(Trifluoromethoxy)-biphenyl-4-carboxylic acid
Comparison: 3’-(Trifluoromethoxy)-biphenyl-2-amine is unique due to the specific positioning of the trifluoromethoxy and amine groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and materials science .
Properties
Molecular Formula |
C13H10F3NO |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8H,17H2 |
InChI Key |
BNZJJYIVRPSYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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